molecular formula C11H15Cl2N3O2 B2849548 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride CAS No. 2261210-11-9

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride

Cat. No.: B2849548
CAS No.: 2261210-11-9
M. Wt: 292.16
InChI Key: UZWGOQZNTFCUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxypyrrolidinyl group, and a pyridine carboxamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include cyclopentylamine, DIPEA, EtOAc, CuCl, 6-methylpicolinic acid, NaI, K2CO3, DMSO, HCl, THF, oxone, DMF, SOCl2, and dimethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxone, DMF, NaBH4, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine carboxamides.

Scientific Research Applications

6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2.ClH/c1-17-9-6-13-5-8(9)15-11(16)7-3-2-4-10(12)14-7;/h2-4,8-9,13H,5-6H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWGOQZNTFCUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1NC(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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